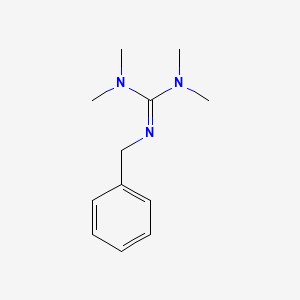
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide (1-IA-4-MTS) is a thiosemicarbazide derivative that has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and drug delivery. It is a small molecule that has a variety of chemical and physical properties, including solubility, reactivity, and stability.
Scientific Research Applications
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug delivery. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antifungal and antibacterial agents. In organic synthesis, it has been used as a reagent for the synthesis of heterocyclic compounds. In drug delivery, it has been used to improve the solubility and stability of drugs.
Mechanism of Action
The mechanism of action of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide is not yet fully understood. However, it is believed to act as a Lewis acid catalyst, which is capable of activating the substrates and facilitating the formation of new bonds. It has also been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have antifungal and antibacterial activity, as well as the ability to inhibit the activity of cyclooxygenase-2 (COX-2). It has also been suggested that it may have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide is its versatility, as it can be used as a starting material for the synthesis of a variety of biologically active compounds. It is also relatively easy to synthesize and is stable in aqueous solution. However, it has limited solubility in organic solvents, which can make it difficult to use in certain lab experiments.
Future Directions
The potential future directions for 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery. Additionally, further research could be conducted into its mechanism of action and its potential to be used as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted into its potential to be used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Synthesis Methods
The synthesis of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide involves the condensation reaction of 2-methylphenyl isothiocyanate and 2-indolylacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction yields this compound as a white crystalline solid.
properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-6-2-4-8-15(12)20-18(24)22-21-17(23)10-13-11-19-16-9-5-3-7-14(13)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORHTPFHZRNRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413986 |
Source


|
| Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7243-19-8 |
Source


|
| Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)

